(E)-N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(((5-methyl-2-oxo-1-(2-(p-tolyloxy)ethyl)indolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3-yl)acetamide
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Description
(E)-N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(((5-methyl-2-oxo-1-(2-(p-tolyloxy)ethyl)indolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3-yl)acetamide is a useful research compound. Its molecular formula is C26H31N3O8 and its molecular weight is 513.547. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Coordination Complexes Construction : Research involving pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have been characterized and analyzed for their structure, which involves coordination with octahedral Co(II) ions and Cu(II) ions, resulting in different geometries. The study highlights the effect of hydrogen bonding on the self-assembly process of these complexes (Chkirate et al., 2019).
Antioxidant Activity : The antioxidant activity of the ligands and their coordination complexes was determined using various in vitro assays, such as 1,1-diphenyl-2-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS), and ferric reducing antioxidant power (FRAP) assays. The findings suggest significant antioxidant activity, which is an important aspect of medicinal chemistry and drug design, especially in the development of treatments for diseases caused by oxidative stress.
Chemoselective Acetylation and Drug Synthesis
Chemoselective Acetylation : Another study focused on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This process is crucial for the natural synthesis of antimalarial drugs, showcasing the application of similar compounds in pharmaceutical synthesis (Magadum & Yadav, 2018).
Synthesis of Heterocyclic Compounds
Heterocyclic Compounds : Research has also been conducted on the synthesis of new amino acid derivatives coupled with biologically active pyridine moieties. These compounds have demonstrated potent antibacterial activity against Escherichia coli, comparable to standard drugs like Tetracyclin and Penicillin G sodium. This suggests potential applications in developing new antimicrobial agents (Abdel-Bary et al., 2013).
properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(E)-[5-methyl-1-[2-(4-methylphenoxy)ethyl]-2-oxoindol-3-ylidene]amino]oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O8/c1-14-4-7-17(8-5-14)35-11-10-29-19-9-6-15(2)12-18(19)21(25(29)34)28-37-26-22(27-16(3)31)24(33)23(32)20(13-30)36-26/h4-9,12,20,22-24,26,30,32-33H,10-11,13H2,1-3H3,(H,27,31)/b28-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFOVKKOUWRRLB-SGWCAAJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)C)C(=NOC4C(C(C(C(O4)CO)O)O)NC(=O)C)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)C)/C(=N\OC4C(C(C(C(O4)CO)O)O)NC(=O)C)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(((5-methyl-2-oxo-1-(2-(p-tolyloxy)ethyl)indolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3-yl)acetamide |
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